molecular formula C12H16BClN2O3 B7971422 [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride

Cat. No. B7971422
M. Wt: 282.53 g/mol
InChI Key: WMURUQPPZFKINL-UHFFFAOYSA-N
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Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are a class of bioactive compounds with diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives was confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are complex and varied. For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified hydrazine-coupled pyrazoles, including compound 13 (a derivative of MFCD13186175), as potent antileishmanial agents. Compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supports its efficacy against Leishmania parasites.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, exhibit promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Medicinal Chemistry

MFCD13186175 falls within the realm of medicinal chemistry. Investigating its interactions with biological targets, understanding its mechanism of action, and optimizing its pharmacokinetic properties are essential for drug development.

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on the specific compound. For instance, 3,5-Dimethylpyrazole has been labeled with hazard statements including H302, H315, H319, H335, H361, H373 .

properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3.ClH/c1-8-6-9(2)15(14-8)12-7-10(18-3)4-5-11(12)13(16)17;/h4-7,16-17H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMURUQPPZFKINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)N2C(=CC(=N2)C)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride

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